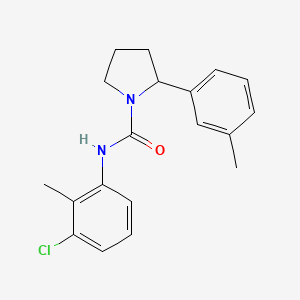![molecular formula C20H24N2O3 B6118081 (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPM is a member of the arylcyclohexylamine class of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The mechanism of action of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is thought to act as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By blocking the receptor's activity, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone can modulate the effects of glutamate and other neurotransmitters, leading to changes in neuronal function.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone for lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to be relatively stable and easy to synthesize, making it a convenient compound for research. However, one limitation of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is that it can be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone may have applications in studying other receptors and neurotransmitters involved in neuronal function. Finally, further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone and its potential side effects.
Synthesis Methods
The synthesis of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 2,4-dimethoxyphenylpiperidin-3-ol. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. The synthesis of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Scientific Research Applications
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the NMDA receptor, which is involved in learning and memory. (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a high affinity for the NMDA receptor, making it a useful tool for studying the receptor's function. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-17-7-8-18(19(11-17)25-2)20(23)16-6-4-10-22(14-16)13-15-5-3-9-21-12-15/h3,5,7-9,11-12,16H,4,6,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMZJLUHQVDQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)



![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)